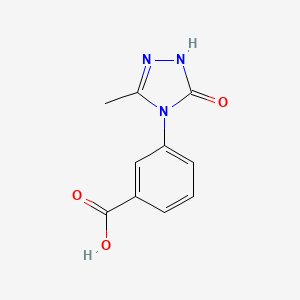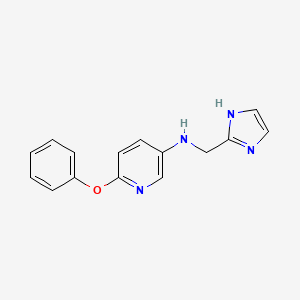![molecular formula C20H26N4O2 B3803975 1-{2-[2-(morpholin-4-ylmethyl)phenyl]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B3803975.png)
1-{2-[2-(morpholin-4-ylmethyl)phenyl]pyrimidin-4-yl}piperidin-4-ol
Vue d'ensemble
Description
1-{2-[2-(morpholin-4-ylmethyl)phenyl]pyrimidin-4-yl}piperidin-4-ol is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known by its chemical name, MPPL. MPPL is a member of the piperidine family of compounds, which are known to have a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of MPPL is not fully understood. It is thought to act by binding to specific targets and modulating their activity. MPPL has been shown to have activity against a range of kinases, including AKT, JAK, and SRC. It has also been shown to have activity against phosphatases, including SHP2 and PTP1B.
Biochemical and Physiological Effects
MPPL has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. MPPL has also been shown to have anti-inflammatory activity and to modulate the immune response. Additionally, MPPL has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPPL in lab experiments is its specificity. MPPL has been shown to have activity against specific targets, which allows researchers to investigate the role of these targets in various biological processes. Another advantage of using MPPL is its versatility. It can be used in a range of assays, including cell-based assays, biochemical assays, and animal models.
One limitation of using MPPL in lab experiments is its complexity. The synthesis of MPPL is a complex process that requires expertise in organic chemistry. Additionally, MPPL may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on MPPL. One area of research is the development of more potent and selective analogs of MPPL. Another area of research is the investigation of the role of specific targets in various biological processes using MPPL as a tool compound. Additionally, MPPL may have potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Further research is needed to investigate the potential therapeutic applications of MPPL.
Applications De Recherche Scientifique
MPPL has been studied for its potential use as a tool compound in scientific research. It has been shown to have activity against a range of biological targets, including kinases, phosphatases, and G protein-coupled receptors. MPPL has also been used as a probe to investigate the role of these targets in various biological processes.
Propriétés
IUPAC Name |
1-[2-[2-(morpholin-4-ylmethyl)phenyl]pyrimidin-4-yl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c25-17-6-9-24(10-7-17)19-5-8-21-20(22-19)18-4-2-1-3-16(18)15-23-11-13-26-14-12-23/h1-5,8,17,25H,6-7,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJQECFTHOKBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC(=NC=C2)C3=CC=CC=C3CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-morpholin-4-ylpropan-1-amine](/img/structure/B3803894.png)

![1-(methoxymethyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B3803906.png)
![7-(cyclohexylmethyl)-2-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3803910.png)

![1-(cyclohexylmethyl)-3-hydroxy-3-{[(1H-indol-4-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B3803935.png)
![1-isobutyl-5-oxo-N-[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B3803941.png)
![5-(acetylamino)-2-chloro-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide](/img/structure/B3803944.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3803953.png)
![N-(2,4-dimethylphenyl)-N'-{2-[(3-methylpyridin-2-yl)amino]ethyl}malonamide](/img/structure/B3803955.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-methyl-2-oxopentanamide](/img/structure/B3803961.png)
![1-[2-(3-fluorophenyl)ethyl]-N-[3-(methylthio)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3803966.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B3803968.png)
![(3R*,4R*)-1-{4-[methyl(phenyl)amino]benzyl}-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B3803991.png)